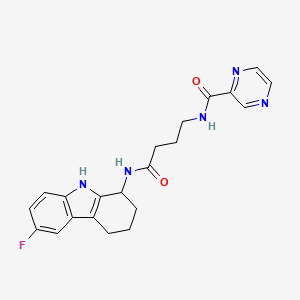

N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide

Description

N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula |

C21H22FN5O2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-[4-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C21H22FN5O2/c22-13-6-7-16-15(11-13)14-3-1-4-17(20(14)27-16)26-19(28)5-2-8-25-21(29)18-12-23-9-10-24-18/h6-7,9-12,17,27H,1-5,8H2,(H,25,29)(H,26,28) |

InChI Key |

BNLNZJGDPMIYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-fluoro-1H-carbazole and pyrazine-2-carboxylic acid. The synthesis may involve:

Amidation: Formation of the amide bond between the carbazole derivative and the pyrazine carboxylic acid.

Fluorination: Introduction of the fluorine atom into the carbazole ring.

Coupling Reactions: Use of coupling agents like EDCI or DCC to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for chemists, biologists, and medical researchers.

Biological Activity

N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a carbazole core, which is known for its diverse biological activities, along with a pyrazine moiety that may contribute to its pharmacological profile.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The antiproliferative activity of N-substituted carbazoles has been documented, with IC50 values in the nanomolar range for several derivatives against human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostate carcinoma) .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | PA1 | 8–20 | Antiproliferative |

| N-Ethyl-carbazole Derivatives | A549 (Lung) | 5.9 | Cytotoxic |

| N-Ethyl-carbazole Derivatives | C6 (Glioma) | 25.7 | Cytotoxic |

Neuroprotective Effects

The neuroprotective activity of carbazole derivatives has also been investigated. For example, compounds with similar structures have demonstrated the ability to protect neuronal cells from glutamate-induced injury. A derivative with a methoxy group showed significant neuroprotective effects at concentrations as low as 3 µM . This suggests that the presence of specific substituents at the nitrogen position of the carbazole is crucial for neuroprotective activity.

The mechanisms underlying the biological activities of carbazole derivatives often involve modulation of signaling pathways. For instance:

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidative Mechanisms : The antioxidative properties of these compounds contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Case Studies

- Antitumor Efficacy : A study involving a series of N-substituted carbazoles assessed their efficacy against various cancer cell lines. The results indicated that modifications at the N-position significantly influenced their antiproliferative activity .

- Neuroprotection : Research conducted on the neuroprotective effects of carbazole derivatives revealed that specific substitutions could enhance their protective capabilities against neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.